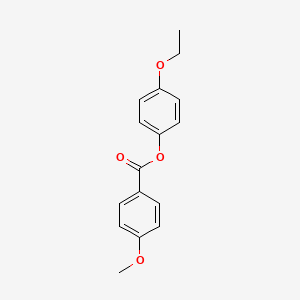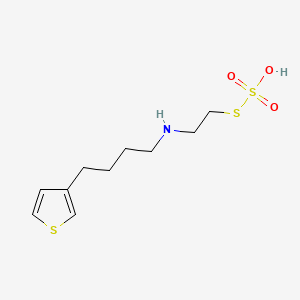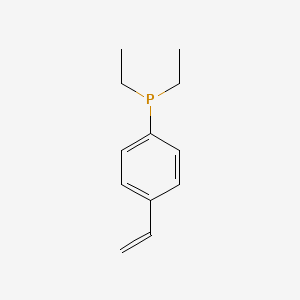
(4-Ethenylphenyl)(diethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenylphenyl)(diethyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 4-ethenylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(diethyl)phosphane typically involves the reaction of 4-ethenylphenyl halides with diethylphosphane under controlled conditions. One common method is the use of Grignard reagents, where the 4-ethenylphenyl halide reacts with a Grignard reagent to form the corresponding organomagnesium compound, which then reacts with diethylphosphane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethenylphenyl)(diethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Ethenylphenyl)(diethyl)phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Ethenylphenyl)(diethyl)phosphane involves its interaction with molecular targets through its phosphane group. This interaction can modulate various biochemical pathways, including enzyme activity and signal transduction. The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Ethenylphenyl)(diethyl)phosphane include:
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diethylphenylphosphine: Another organophosphorus compound with similar properties.
Triethylphosphine: Known for its use in various chemical reactions.
Uniqueness
What sets this compound apart is its unique combination of the 4-ethenylphenyl moiety and the diethylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of advanced materials and the development of novel catalytic systems .
Eigenschaften
CAS-Nummer |
46186-07-6 |
|---|---|
Molekularformel |
C12H17P |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-diethylphosphane |
InChI |
InChI=1S/C12H17P/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
VYACUJIRPYDRHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


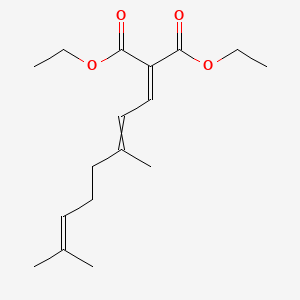
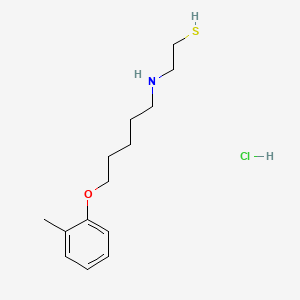

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

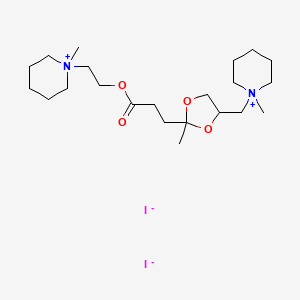
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
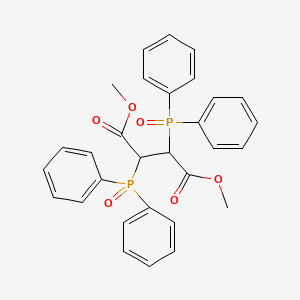
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
